molecular formula C11H9ClN2O3 B14377914 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 88221-61-8

2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14377914
CAS No.: 88221-61-8
M. Wt: 252.65 g/mol
InChI Key: WIOOCEBJNPYXJK-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloroacetyl group and a methyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of 3-methylquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of the chloroacetyl group and the quinoxaline core, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

88221-61-8

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

2-chloro-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone

InChI

InChI=1S/C11H9ClN2O3/c1-7-11(10(15)6-12)14(17)9-5-3-2-4-8(9)13(7)16/h2-5H,6H2,1H3

InChI Key

WIOOCEBJNPYXJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)CCl

Origin of Product

United States

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